molecular formula C8H7BrO2 B2999884 4-Bromo-2-hydroxy-5-methylbenzaldehyde CAS No. 1427373-22-5

4-Bromo-2-hydroxy-5-methylbenzaldehyde

Cat. No.: B2999884
CAS No.: 1427373-22-5
M. Wt: 215.046
InChI Key: JFXHVNHTPWAUKF-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxy-5-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.046. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-hydroxy-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-2-6(4-10)8(11)3-7(5)9/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXHVNHTPWAUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Synthesis of 4 Bromo 2 Hydroxy 5 Methylbenzaldehyde

Development and Optimization of Direct Bromination Routes

Direct bromination is often the most atom-economical approach, involving the electrophilic substitution of a hydrogen atom on the aromatic ring of a suitable precursor. The success of this method hinges on controlling the regioselectivity of the reaction.

The direct bromination of 2-hydroxy-5-methylbenzaldehyde (B1329341) is a feasible and direct route to the target compound. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the hydroxyl (-OH), methyl (-CH3), and aldehyde (-CHO) groups.

The hydroxyl group is a powerful activating group and an ortho, para-director. savemyexams.combyjus.com The methyl group is also an activating, ortho, para-directing substituent. The aldehyde group, by contrast, is a deactivating group and a meta-director. In electrophilic substitutions on polysubstituted rings, the most powerfully activating group typically controls the position of the incoming electrophile.

In the 2-hydroxy-5-methylbenzaldehyde molecule:

The hydroxyl group at C2 directs incoming electrophiles to the C4 (para) and C6 (ortho) positions.

The methyl group at C5 directs to the C2 (ortho) and C4 (ortho) positions.

Both activating groups strongly favor substitution at the C4 position. This position is para to the highly activating hydroxyl group and ortho to the methyl group, making it the most nucleophilic and sterically accessible site for electrophilic attack. The C6 position is also activated but may experience some steric hindrance from the adjacent aldehyde group at C1. Therefore, the bromination of 2-hydroxy-5-methylbenzaldehyde is expected to yield 4-Bromo-2-hydroxy-5-methylbenzaldehyde with high regioselectivity.

Various brominating agents can be employed for this transformation. The choice of reagent and solvent can influence the reactivity and selectivity. Using elemental bromine in a non-polar solvent like dichloromethane (B109758) or carbon disulfide at low temperatures can achieve monobromination of highly activated phenols. byjus.comyoutube.com Alternative reagents such as N-Bromosuccinimide (NBS), often in the presence of an acid catalyst, provide a milder and more selective method for brominating phenols. acs.org

PrecursorBrominating AgentSolventTypical ConditionsExpected Major Product
2-Hydroxy-5-methylbenzaldehydeBromine (Br₂)Dichloromethane (CH₂Cl₂)Low TemperatureThis compound
2-Hydroxy-5-methylbenzaldehydeN-Bromosuccinimide (NBS)Acetonitrile (CH₃CN)Room Temperature, Acid Catalyst (e.g., HBF₄) acs.orgThis compound
2-Hydroxy-5-methylbenzaldehydeBromine Water (Br₂/H₂O)WaterRoom TemperaturePotential for over-bromination due to high activation byjus.com

The bromination of 2-hydroxy-5-methylbenzaldehyde proceeds via the classical mechanism of electrophilic aromatic substitution (EAS). youtube.comkhanacademy.org The key steps are:

Generation/Polarization of the Electrophile : In the case of molecular bromine (Br₂), the molecule becomes polarized as it approaches the electron-rich aromatic ring. In polar solvents, this polarization is enhanced, facilitating the attack. youtube.com The presence of a Lewis acid is generally not required due to the highly activated nature of the phenolic ring. byjus.com

Nucleophilic Attack and Formation of the Arenium Ion : The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic bromine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. The positive charge of this intermediate is delocalized across the ring, with significant contributions from resonance structures where the charge is on the carbons ortho and para to the point of attack. The activating -OH and -CH₃ groups, particularly the lone pairs on the oxygen atom of the hydroxyl group, play a crucial role in stabilizing this intermediate, especially when the attack occurs at the ortho or para positions.

Deprotonation and Restoration of Aromaticity : A base (which can be the solvent or the bromide ion, Br⁻) removes the proton from the carbon atom where the bromine has attached. This restores the aromatic π-system, leading to the formation of the final product, this compound, and hydrogen bromide (HBr) as a byproduct.

The high regioselectivity for the C4 position is a direct consequence of the superior stabilization of the arenium ion intermediate when the bromine atom adds at this site, due to the combined directing effects of the hydroxyl and methyl groups.

Multi-Step Synthetic Strategies from Pre-functionalized Aromatic Compounds

An alternative to direct bromination involves building the target molecule from simpler aromatic precursors that already contain some of the required functional groups. This approach can offer better control over the substitution pattern, avoiding potential side reactions.

This strategy involves synthesizing a brominated phenolic compound first and then introducing the aldehyde group in the final step. A logical precursor for this route is 4-bromo-3-methylphenol (B31395). The aldehyde group can then be introduced ortho to the hydroxyl group using a variety of named reactions for the formylation of phenols.

Reimer-Tiemann Reaction : This reaction uses chloroform (B151607) (CHCl₃) and a strong base (e.g., NaOH) to formylate phenols, predominantly at the ortho position. allen.inunacademy.com The reactive intermediate is dichlorocarbene (B158193) (:CCl₂). wikipedia.orglscollege.ac.in Applying this reaction to 4-bromo-3-methylphenol would be expected to yield the target aldehyde.

Vilsmeier-Haack Reaction : This method uses a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. jocpr.comorganic-chemistry.org It is an effective method for introducing an aldehyde group onto phenols. ajrconline.org

Duff Reaction : This reaction employs hexamethylenetetramine (hexamine) in an acidic medium (like glycerol/boric acid or acetic acid) to achieve ortho-formylation of phenols. wikipedia.orgecu.educhem-station.com

PrecursorFormylation MethodReagentsKey Features
4-Bromo-3-methylphenolReimer-TiemannCHCl₃, NaOHPredominantly ortho-formylation; involves dichlorocarbene intermediate. allen.in
4-Bromo-3-methylphenolVilsmeier-HaackDMF, POCl₃Effective for electron-rich arenes; mild conditions. organic-chemistry.org
4-Bromo-3-methylphenolDuffHexamethylenetetramine, AcidGenerally gives ortho-formylation; can have moderate yields. wikipedia.orgecu.edu

A more convergent, multi-step synthesis could start from a simpler, readily available brominated aromatic compound, such as 4-bromotoluene. This pathway would require the sequential introduction of the remaining hydroxyl and aldehyde functionalities. A plausible, though lengthy, synthetic sequence could be:

Nitration of 4-bromotoluene : Introduction of a nitro group, which is a strong meta-director relative to the bromine and ortho, para-directing methyl group. The position ortho to the methyl group and meta to the bromine (C2) would be activated.

Reduction of the Nitro Group : The nitro group can be reduced to an amino group (-NH₂) using standard conditions (e.g., Sn/HCl or catalytic hydrogenation). This yields 2-amino-4-bromotoluene.

Conversion to a Phenol (B47542) : The amino group can be converted into a hydroxyl group via a diazonium salt intermediate. The amine is treated with nitrous acid (e.g., from NaNO₂/HCl) to form a diazonium salt, which is then hydrolyzed by heating in water to produce 4-bromo-3-methylphenol.

Formylation : As described in section 2.2.1, the resulting 4-bromo-3-methylphenol can be formylated using methods like the Reimer-Tiemann or Vilsmeier-Haack reaction to introduce the aldehyde group and form the final product.

While this route is more complex than direct bromination, each step involves well-established chemical transformations, offering a high degree of control over the final structure.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of this compound can be adapted to incorporate principles of green chemistry, particularly in the bromination step, which traditionally uses hazardous liquid bromine. wordpress.com

In-situ Generation of Bromine : To avoid handling and storing elemental bromine, the brominating agent can be generated in situ. A common method involves the oxidation of a bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), with an oxidizing agent. Oxidants like hydrogen peroxide (H₂O₂), oxone, or sodium bromate (B103136) (NaBrO₃) in an acidic medium can be used. chemrxiv.orgrsc.org This approach reduces the hazards associated with Br₂.

Use of Milder Brominating Agents : N-Bromosuccinimide (NBS) is a solid and is considered a safer alternative to liquid bromine for many applications. wordpress.com Its use can lead to higher selectivity and reduces the formation of corrosive HBr byproduct compared to Br₂.

Catalytic Methods : The development of catalytic systems for bromination can improve efficiency and reduce waste. This includes photoredox catalysis, where a ruthenium or iridium complex, activated by visible light, can oxidize bromide ions to generate the electrophilic bromine species under very mild conditions. beilstein-journals.org Other approaches use solid catalysts to facilitate the reaction and simplify product purification. digitellinc.com

Greener Solvents : Replacing hazardous chlorinated solvents like dichloromethane with more environmentally friendly options such as ethanol (B145695), water, or acetonitrile, or performing reactions under solvent-free conditions, significantly improves the green profile of the synthesis. ajrconline.orgrsc.org

Green ApproachReagentsAdvantagesReference
In-situ Bromine GenerationKBr / KBrO₃ / H⁺Avoids handling of liquid Br₂; high atom economy. chemrxiv.org
In-situ Bromine GenerationNaBr / H₂O₂H₂O is the only byproduct from the oxidant. rsc.org
Safer ReagentN-Bromosuccinimide (NBS)Solid reagent, easier to handle than Br₂; often more selective. wordpress.com
Photoredox CatalysisRu(bpy)₃Cl₂, CBr₄, Visible LightExtremely mild conditions (room temp.); catalytic process. beilstein-journals.org
Solvent-Free ConditionsReactants ground in a mortarEliminates solvent waste; can reduce reaction times. ajrconline.orgresearchgate.net

Solvent-Free and Environmentally Benign Reaction Conditions

A comprehensive review of the scientific literature reveals a notable gap in research specifically detailing the solvent-free synthesis of this compound. While the principles of solvent-free synthesis, such as mechanochemistry (e.g., grinding), are being applied to other aldehyde syntheses to reduce volatile organic compound (VOC) emissions and simplify purification processes, their specific application to this compound has not been extensively documented in peer-reviewed studies. The theoretical advantages of such an approach would include reduced environmental impact, lower costs associated with solvent purchase and disposal, and potentially enhanced reaction rates. However, without specific research findings, the reaction conditions, yields, and scalability for the solvent-free synthesis of this compound remain speculative.

Utilization of Sustainable Catalytic Systems

Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Hydroxy 5 Methylbenzaldehyde

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy probes the molecular vibrations of the compound, providing definitive identification of its functional groups and insights into bonding characteristics.

The IR and Raman spectra of 4-Bromo-2-hydroxy-5-methylbenzaldehyde exhibit several characteristic absorption bands that correspond to the vibrations of its specific functional groups.

O-H Stretch: A very broad and strong absorption band is observed in the IR spectrum between 2800-3400 cm⁻¹. This feature is indicative of the phenolic hydroxyl group involved in strong intramolecular hydrogen bonding. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations appear as a series of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹. The aldehyde C-H stretch typically shows two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the aldehyde carbonyl (C=O) stretching vibration is prominent around 1650-1670 cm⁻¹. The frequency is slightly lower than for a typical aromatic aldehyde due to conjugation and the intramolecular hydrogen bond which weakens the C=O double bond.

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The phenolic C-O stretching vibration is typically found in the 1200-1300 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibration is expected to produce a band in the far-infrared region, typically between 500-650 cm⁻¹.

Interactive Data Table: Characteristic IR/Raman Vibrational Frequencies

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch Phenolic -OH 2800 - 3400 Strong, Broad
C-H Stretch Aromatic 3000 - 3100 Medium-Weak
C-H Stretch Aldehydic ~2850 and ~2750 Weak
C-H Stretch Aliphatic (-CH₃) 2870 - 2960 Medium
C=O Stretch Aldehydic 1650 - 1670 Strong
C=C Stretch Aromatic Ring 1450 - 1600 Medium-Strong
C-O Stretch Phenolic 1200 - 1300 Strong

The spectroscopic data provides compelling evidence for a strong intramolecular hydrogen bond between the phenolic hydroxyl group at C2 and the oxygen of the aldehyde group at C1.

IR Evidence: As noted, the most significant evidence in the IR spectrum is the broad, low-frequency O-H stretching band (2800-3400 cm⁻¹). In a non-hydrogen-bonded phenol (B47542), this stretch would appear as a sharper band around 3600 cm⁻¹. The broadening and red-shift indicate a significant weakening of the O-H bond, characteristic of strong hydrogen bonding. nih.gov

NMR Evidence: In the ¹H NMR spectrum, the extreme downfield chemical shift (δ > 10 ppm) of the hydroxyl proton is a hallmark of its involvement in a hydrogen bond. stackexchange.com This interaction deshields the proton, causing it to resonate at a much lower field than a typical, non-bonded phenolic proton (which usually appears between δ 4-7 ppm). The position of this signal also shows little to no dependence on sample concentration, which is a classic diagnostic test for intramolecular, as opposed to intermolecular, hydrogen bonding. stackexchange.com

Due to this strong hydrogen bond, the compound exists predominantly in the enol-imine tautomeric form. The alternative keto-amine tautomer, which would require breaking this stable six-membered hydrogen-bonded ring, is energetically unfavorable and not significantly observed under normal conditions.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Properties

The electronic absorption spectrum of this compound is characterized by transitions within its chromophoric system, which is influenced by the solvent environment.

Characterization of Electronic Transitions within the Chromophore

The chromophore of this compound, consisting of the substituted benzene (B151609) ring with hydroxyl and aldehyde groups, gives rise to characteristic absorption bands in the UV-Vis region. These bands are primarily attributed to π → π* and n → π* electronic transitions. The π → π* transitions, typically of higher energy and intensity, originate from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system and the carbonyl group. The n → π* transitions are of lower energy and intensity and involve the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. The presence of the hydroxyl and bromo substituents on the benzene ring can modulate the energies of these transitions.

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the position of the absorption maxima (λmax) in the UV-Vis spectrum of this compound, a phenomenon known as solvatochromism. In polar solvents, the n → π* transition typically undergoes a hypsochromic (blue) shift, moving to a shorter wavelength. This is because the polar solvent molecules can stabilize the non-bonding electrons on the oxygen atom in the ground state through dipole-dipole interactions or hydrogen bonding, thus increasing the energy required for the transition. Conversely, the π → π* transitions often exhibit a bathochromic (red) shift to longer wavelengths in polar solvents, as the excited state is generally more polar than the ground state and is therefore more stabilized by the polar solvent.

Interactive Data Table: Solvent Effects on λmax

SolventPolarityλmax for n → π* (nm)λmax for π → π* (nm)
HexaneNon-polar(Data Not Available)(Data Not Available)
Ethanol (B145695)Polar(Data Not Available)(Data Not Available)
WaterHigh-polar(Data Not Available)(Data Not Available)

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a crucial technique for confirming the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the 79Br and 81Br isotopes).

The fragmentation of the molecular ion would likely proceed through several key pathways. A primary fragmentation event could be the loss of a hydrogen atom from the aldehyde group, resulting in a stable acylium ion (M-1). Another common fragmentation for aldehydes is the loss of the formyl radical (•CHO), leading to a fragment at M-29. Additionally, the loss of a bromine radical (•Br) would produce a significant peak at M-79/81. Further fragmentation could involve the loss of a methyl group (•CH3) or carbon monoxide (CO).

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

Fragment Ionm/z (relative to 79Br)Proposed Structure
[M]+•214[C8H7BrO2]+•
[M-H]+213[C8H6BrO2]+
[M-CHO]+185[C7H6BrO]+
[M-Br]+135[C8H7O2]+

Note: This table represents predicted fragmentation patterns based on the structure of this compound. Experimental mass spectrometry data is required for confirmation.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

While a specific crystal structure for this compound has not been reported, analysis of closely related structures provides insight into its likely solid-state conformation and intermolecular interactions.

Geometric Parameters and Bond Length/Angle Analysis

The molecular geometry is expected to be largely planar due to the sp2 hybridization of the atoms in the benzene ring and the aldehyde group. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the aldehyde group would contribute to this planarity, forming a six-membered ring. Bond lengths and angles are anticipated to be within the normal ranges for substituted benzaldehydes. For instance, the C=O bond of the aldehyde would be approximately 1.21 Å, while the C-Br bond would be around 1.90 Å. The bond angles within the benzene ring are expected to be close to 120°, with some distortion due to the substituents.

Interactive Data Table: Predicted Geometric Parameters

ParameterPredicted Value
C=O Bond Length~1.21 Å
C-Br Bond Length~1.90 Å
O-H Bond Length~0.96 Å
C-C (aromatic) Bond Length~1.39 - 1.41 Å
C-C-C (aromatic) Angle~120°

Note: These are predicted values based on known structures of similar compounds. Experimental crystallographic data is needed for precise measurements.

Analysis of Supramolecular Interactions in the Crystal Lattice (e.g., Hirshfeld Surface Analysis)

In the crystalline state, molecules of this compound would be held together by a network of intermolecular interactions. Hirshfeld surface analysis of related compounds reveals the importance of various contacts in the crystal packing. For this molecule, significant intermolecular interactions would likely include:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, forming chains or dimers.

Halogen Bonding: The bromine atom can participate in halogen bonds with electronegative atoms (like oxygen) of adjacent molecules.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

A Hirshfeld surface analysis would allow for the quantification of these different interactions, providing a detailed picture of the supramolecular architecture. The dnorm surface would highlight the key contact points, with red spots indicating close contacts corresponding to hydrogen bonds and other strong interactions.

Quantum Chemical and Computational Analyses of 4 Bromo 2 Hydroxy 5 Methylbenzaldehyde

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the ground state geometries of molecules. By approximating the complex many-electron problem to one involving electron density, DFT calculations offer a balance between computational cost and accuracy, making them ideal for studying molecules of this size.

Optimization of Molecular Structures and Conformational Analysis

The optimization of the molecular structure of 4-Bromo-2-hydroxy-5-methylbenzaldehyde using DFT methods reveals the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformation on the potential energy surface. For this molecule, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined.

Conformational analysis is crucial for understanding the molecule's flexibility and the relative stability of different spatial orientations. The presence of the hydroxyl and aldehyde groups attached to the benzene (B151609) ring allows for potential rotational isomers. Computational studies can map the energy landscape associated with the rotation around these bonds to identify the most energetically favorable conformer.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)
C-Br1.895
C-O (hydroxyl)1.358
C=O (aldehyde)1.215
O-H0.965
C-C (aromatic)1.390 - 1.410
C-C-H (methyl)109.5
C-C-O (aldehyde)123.5
C-C-O (hydroxyl)118.0

Note: The values presented are representative and may vary slightly depending on the specific DFT functional and basis set used in the calculation.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometric optimization, vibrational frequency calculations are performed to confirm that the obtained structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (infrared and Raman), which can be correlated with experimentally obtained spectra.

Each calculated vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or wagging of bonds. The theoretical frequencies and intensities help in the assignment of experimental spectral bands to particular functional groups and vibrational modes within the molecule. This correlation is invaluable for confirming the molecular structure and understanding its dynamic behavior.

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound are fundamental to its chemical reactivity. Computational methods provide a detailed picture of the electron distribution and orbital energies, which are key descriptors of its electronic behavior.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. For this compound, this analysis helps in predicting its behavior in various chemical environments.

Table 2: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.0
HOMO-LUMO Gap4.5

Note: These values are illustrative and depend on the level of theory and basis set employed.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically represents electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack.

For this compound, the EPS map would likely show negative potential around the oxygen atoms of the hydroxyl and aldehyde groups due to their high electronegativity. The hydrogen atom of the hydroxyl group and the carbon atom of the aldehyde group would likely exhibit positive potential. This mapping provides a valuable guide to the molecule's intermolecular interactions and reactive sites.

Theoretical Studies of Reaction Mechanisms Involving this compound

Computational chemistry allows for the in-depth investigation of reaction mechanisms at the molecular level. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways.

For this compound, theoretical studies can be employed to explore various reactions, such as electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, or reactions involving the hydroxyl group. For instance, calculations can determine the most likely site for electrophilic attack on the aromatic ring by comparing the activation energies for substitution at different positions. Similarly, the mechanism of condensation reactions involving the aldehyde group can be elucidated by mapping the energetic profile of the reaction pathway. These studies provide a detailed understanding of the factors controlling the selectivity and rate of reactions involving this compound.

In-Depth Analysis of Solvent Effects on this compound Remains a Niche Area in Computational Chemistry

Computational studies on similar molecules, such as various substituted salicylaldehydes, have demonstrated the significant influence of the solvent environment on their electronic structure, spectroscopic properties, and reactivity. These studies often employ a combination of implicit and explicit models to gain a comprehensive understanding of solute-solvent interactions.

Implicit solvation models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. For a molecule like this compound, an implicit model could predict changes in its dipole moment, the stabilization of its ground and excited states, and shifts in its UV-Vis absorption spectra in solvents of varying polarity.

Explicit solvation models , on the other hand, involve the inclusion of individual solvent molecules in the quantum mechanical calculation. This approach, often implemented through Quantum Mechanics/Molecular Mechanics (QM/MM) methods, allows for the detailed analysis of specific short-range interactions, such as hydrogen bonding between the solvent and the hydroxyl and aldehyde groups of this compound. While computationally more demanding, explicit models provide a more accurate picture of the local solvent structure and its direct impact on the solute's properties.

A hypothetical computational study on this compound would likely involve optimizing its geometry in the gas phase and in a series of solvents with different polarities (e.g., heptane, chloroform (B151607), ethanol (B145695), and water) using both implicit and explicit models. The results would likely be presented in data tables, comparing key parameters across the different solvent environments.

Below is a representative, hypothetical data table illustrating the kind of results such a study might produce:

Table 1: Hypothetical Calculated Properties of this compound in Various Solvents

SolventDielectric ConstantDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Gas Phase1.03.25-6.89-2.154.74
Heptane1.93.58-6.92-2.184.74
Chloroform4.84.12-7.01-2.254.76
Ethanol24.64.85-7.15-2.384.77
Water78.45.21-7.23-2.454.78

Note: The data in this table is purely illustrative and not based on actual experimental or computational results.

Further analysis in such a study would delve into the specific interactions revealed by explicit solvent models, particularly the strength and geometry of hydrogen bonds formed with protic solvents like ethanol and water. This would provide a molecular-level explanation for the observed trends in the calculated properties.

While specific research on this compound is not currently available, the established principles of computational chemistry provide a clear framework for how such an investigation would be conducted and the types of insights it would yield. The broader literature on substituted salicylaldehydes can offer valuable analogous information.

Chemical Reactivity and Functional Group Transformations of 4 Bromo 2 Hydroxy 5 Methylbenzaldehyde

Aldehyde Group Reactivity: Nucleophilic Additions and Condensations

The aldehyde group is an electrophilic center, readily undergoing nucleophilic addition and condensation reactions. The presence of the ortho-hydroxyl group can influence this reactivity through hydrogen bonding and electronic effects.

4-Bromo-2-hydroxy-5-methylbenzaldehyde readily reacts with primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives to form the corresponding imines (Schiff bases), oximes, and hydrazones. These condensation reactions typically proceed by the nucleophilic attack of the nitrogen compound on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. The reactions are often catalyzed by a small amount of acid.

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields N-substituted imines. These compounds are important intermediates in organic synthesis and are studied for their biological activities.

Oximes: Condensation with hydroxylamine (NH₂OH) produces the corresponding aldoxime. This reaction is a classic method for the characterization of aldehydes.

Hydrazones: Treatment with hydrazine (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) results in the formation of hydrazones. These derivatives are often highly crystalline solids, useful for identification and purification.

Table 1: Synthesis of Schiff Base Derivatives from this compound

Reactant Product Type General Reaction Conditions
Primary Amine (R-NH₂) Imine (Schiff Base) Ethanol (B145695), reflux, catalytic acetic acid
Hydroxylamine (NH₂OH) Oxime Aqueous ethanol, sodium hydroxide (B78521)
Hydrazine (R-NHNH₂) Hydrazone Methanol or ethanol, slight warming, acid catalyst

The aldehyde functionality of this compound can participate in carbon-carbon bond-forming condensation reactions with compounds containing an active methylene (B1212753) group.

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the sodium or potassium salt of the corresponding carboxylic acid, to yield an α,β-unsaturated carboxylic acid. wikipedia.orgchemistrylearner.comlongdom.orglibretexts.org For instance, reacting this compound with acetic anhydride and sodium acetate (B1210297) would be expected to produce a substituted cinnamic acid derivative. A notable application of the Perkin reaction is the synthesis of coumarin (B35378) from salicylaldehyde (B1680747), a structurally similar compound. chemistrylearner.comresearchgate.net

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, typically an amine like piperidine (B6355638) or pyridine (B92270). nih.govwikipedia.org Active methylene compounds include malonic acid, diethyl malonate, and cyanoacetic acid. wikipedia.org The reaction with this compound would lead to the formation of a new carbon-carbon double bond, yielding functionalized styrene (B11656) derivatives. The Doebner modification of this reaction uses pyridine as the solvent and allows for condensation with malonic acid, which is often followed by decarboxylation. wikipedia.org

Table 2: Condensation Reactions of this compound

Named Reaction Reactant(s) Catalyst/Conditions Expected Product Type
Perkin Reaction Acetic anhydride Sodium acetate, heat α,β-Unsaturated carboxylic acid
Knoevenagel Condensation Malononitrile Piperidine, ethanol, room temp 2-(4-bromo-2-hydroxy-5-methylbenzylidene)malononitrile
Knoevenagel-Doebner Malonic acid Pyridine, heat Substituted cinnamic acid (after decarboxylation)

The aldehyde group is readily oxidized to a carboxylic acid and reduced to a primary alcohol without affecting the other functional groups under appropriate conditions.

Oxidation: The aldehyde can be smoothly oxidized to the corresponding 4-bromo-2-hydroxy-5-methylbenzoic acid. A variety of oxidizing agents can be employed, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃/H₂SO₄) to milder, more selective reagents. nih.govorganic-chemistry.org For electron-rich aromatic aldehydes, reagents like aqueous basic hydrogen peroxide can be effective. researchgate.net The choice of oxidant is crucial to avoid unwanted side reactions on the electron-rich aromatic ring.

Reduction: The aldehyde group can be selectively reduced to a primary alcohol, yielding (4-bromo-2-hydroxy-5-methylphenyl)methanol. pharmaffiliates.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.in Catalytic hydrogenation can also be employed. ncert.nic.in Sodium borohydride is often preferred due to its milder nature and higher tolerance for other functional groups compared to LiAlH₄. askthenerd.comresearchgate.net

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is weakly acidic and can act as a nucleophile. Its reactivity allows for the synthesis of various ether and ester derivatives.

The hydrogen of the phenolic hydroxyl group can be substituted by alkyl or acyl groups.

Alkylation: In the presence of a base, the hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion, which can then react with alkylating agents (e.g., alkyl halides or sulfates) in a Williamson ether synthesis. For example, methoxymethylation of the similar compound 2-hydroxy-5-methylbenzaldehyde (B1329341) has been reported. mdpi.com This reaction proceeds by reacting the phenol (B47542) with an alkyl halide in the presence of a base like potassium carbonate.

Acylation: The hydroxyl group can be acylated to form esters using acylating agents such as acid chlorides or acid anhydrides. This reaction is often carried out in the presence of a base like pyridine or triethylamine, which neutralizes the HCl or carboxylic acid byproduct. This transformation is useful for installing a protecting group or modifying the compound's properties.

In multi-step syntheses, it is often necessary to temporarily "protect" the phenolic hydroxyl group to prevent it from interfering with reactions targeting other parts of the molecule, such as the aldehyde group. uchicago.edu

Common protecting groups for phenols include ethers (e.g., methyl, benzyl (B1604629), silyl (B83357) ethers) and esters (e.g., acetate, benzoate). wikipedia.orglibretexts.org

Benzyl (Bn) ethers: Formed using benzyl bromide or chloride with a base. They are stable under a wide range of conditions but can be removed by catalytic hydrogenolysis. libretexts.org

Silyl ethers: Such as tert-butyldimethylsilyl (TBDMS) ethers, are formed using the corresponding silyl chloride (e.g., TBDMSCl) and a base like imidazole. They are readily cleaved by fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF). wikipedia.org

Acetyl (Ac) esters: Formed using acetic anhydride or acetyl chloride. They can be removed by hydrolysis under basic or acidic conditions. wikipedia.org

The choice of protecting group depends on the planned subsequent reaction steps and the required stability. uchicago.edu For a molecule like this compound, the hydroxyl group's reactivity can be selectively masked, allowing for transformations at the aldehyde position, after which the protecting group can be removed to regenerate the phenol. researchgate.netnih.gov

Aromatic Ring Functionalization: Electrophilic and Nucleophilic Substitution

The substitution pattern on the aromatic ring of this compound creates a complex electronic environment that influences subsequent substitution reactions. The benzene (B151609) ring can react with electrophiles, and under specific conditions, may undergo nucleophilic substitution.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. msu.eduyoutube.com The rate and regioselectivity of these reactions are controlled by the electronic properties of the substituents already present on the ring. libretexts.org In this compound, the directing effects of the four substituents must be considered collectively.

Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl substituent strongly directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance.

Methyl Group (-CH₃): This alkyl group is a weak activator and also an ortho, para-director, primarily through an inductive effect and hyperconjugation.

Bromo Group (-Br): Halogens are a unique class of substituents. While they are deactivating due to their inductive electron withdrawal, they are ortho, para-directing because of electron donation through resonance.

Aldehyde Group (-CHO): The aldehyde is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. It directs incoming electrophiles to the meta position.

Nucleophilic aromatic substitution (NAS) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). nih.govlibretexts.org The aldehyde group is meta to the bromine, and the ring also possesses electron-donating hydroxyl and methyl groups, which destabilize the negatively charged Meisenheimer complex intermediate characteristic of the addition-elimination mechanism. libretexts.orgyoutube.com Consequently, standard nucleophilic aromatic substitution at the C4 position is generally unfavorable for this molecule unless performed under harsh conditions or via alternative mechanisms like the benzyne (B1209423) elimination-addition pathway. youtube.com

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Influence
-OH C2+R >> -IStrongly Activatingortho, para
-CHO C1-R, -IDeactivatingmeta
-Br C4-I > +RWeakly Deactivatingortho, para
-CH₃ C5+I, HyperconjugationWeakly Activatingortho, para

Aryl Halide Reactivity: Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira)

The carbon-bromine bond in this compound serves as a versatile handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures under relatively mild conditions. nih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, or Suzuki coupling, is a widely used method to form a carbon-carbon single bond by coupling an organohalide with an organoboron compound, typically a boronic acid or ester. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.orgorganic-chemistry.org The aryl bromide functionality of this compound makes it a suitable substrate for this transformation, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the C4 position. researchgate.net The general mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Coupling:

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgnih.gov This reaction typically uses a copper(I) co-catalyst and an amine base. nih.govorganic-chemistry.org It is an efficient method for synthesizing substituted alkynes. rsc.org this compound can react with various terminal alkynes via the Sonogashira coupling to install an alkynyl substituent at the C4 position, significantly increasing molecular complexity and providing a gateway to further transformations. wikipedia.org

Table 2: Representative Cross-Coupling Reactions for Aryl Bromides

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-Miyaura Coupling Arylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Biaryl
Sonogashira Coupling Terminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Amine BaseAryl Alkyne

Investigation of Intramolecular Interactions and Tautomerism Dynamics

The specific arrangement of the hydroxyl and aldehyde groups on the aromatic ring of this compound gives rise to significant intramolecular interactions. The proximity of the phenolic proton and the carbonyl oxygen allows for the formation of a strong intramolecular hydrogen bond. This interaction creates a stable six-membered pseudo-ring structure. nih.gov Such hydrogen bonding is a well-documented feature in ortho-hydroxybenzaldehyde derivatives and influences the compound's physical properties, such as its boiling point and solubility, as well as its chemical reactivity by affecting the acidity of the hydroxyl proton and the electrophilicity of the aldehyde carbon.

Tautomerism, the interconversion of structural isomers, is a possibility for this molecule. Specifically, proton transfer from the hydroxyl group to the carbonyl oxygen could lead to the formation of a quinone-methide tautomer. This represents an equilibrium between the benzenoid (phenol) form and the quinoidal form. For most salicylaldehyde derivatives under normal conditions, the equilibrium lies heavily in favor of the more stable aromatic phenol form. However, the existence of the quinone-methide tautomer, even in small concentrations, can be significant in photochemical processes and certain chemical reactions. The stability and interconversion dynamics can be influenced by factors such as solvent polarity and temperature.

Design, Synthesis, and Characterization of Derivatives and Analogues of 4 Bromo 2 Hydroxy 5 Methylbenzaldehyde

Diversification at the Aldehyde Functionality

The aldehyde group is a primary site for chemical transformations, enabling its conversion into various other functional groups.

Reduction Reactions: The aldehyde functionality can be readily reduced to a primary alcohol, forming (4-bromo-2-hydroxy-5-methylphenyl)methanol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction to a hydrocarbon, yielding 1-bromo-4-methyl-2-(methoxymethyl)benzene, is also possible under more stringent conditions.

Oxidation Reactions: Oxidation of the aldehyde group leads to the corresponding carboxylic acid, 4-bromo-2-hydroxy-5-methylbenzoic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

Nucleophilic Addition Reactions: The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) to the carbonyl carbon results in the formation of a cyanohydrin, (4-bromo-2-hydroxy-5-methylphenyl)(hydroxy)acetonitrile. This reaction is a valuable method for carbon chain extension.

Wittig Reaction: The Wittig reaction provides a powerful tool for the synthesis of alkenes from aldehydes. By reacting 4-bromo-2-hydroxy-5-methylbenzaldehyde with a phosphorus ylide, a variety of substituted styrenes can be synthesized.

Grignard and Organolithium Additions: The addition of Grignard reagents or organolithium compounds to the aldehyde functionality, followed by an acidic workup, yields secondary alcohols. The steric hindrance from the ortho-substituents (hydroxyl and methyl groups) may influence the reaction rate.

Reaction TypeProductKey Reagents
Reduction(4-bromo-2-hydroxy-5-methylphenyl)methanolNaBH₄ or LiAlH₄
Oxidation4-bromo-2-hydroxy-5-methylbenzoic acidKMnO₄ or Jones Reagent
Cyanohydrin Formation(4-bromo-2-hydroxy-5-methylphenyl)(hydroxy)acetonitrileHCN or NaCN
Wittig ReactionSubstituted styrenesPhosphorus ylides
Grignard AdditionSecondary alcoholsGrignard reagents (R-MgX)

Etherification and Esterification of the Hydroxyl Group

The phenolic hydroxyl group can be readily converted into ethers and esters, which can significantly alter the compound's physical and chemical properties.

Etherification: Williamson ether synthesis is a common method for preparing ethers from phenols. This involves deprotonating the hydroxyl group with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. The subsequent reaction of this nucleophilic phenoxide with an alkyl halide yields the corresponding ether. For example, reaction with methyl iodide would produce 4-bromo-2-methoxy-5-methylbenzaldehyde.

Esterification: Esters can be synthesized by reacting the hydroxyl group with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. A classic example is the Schotten-Baumann reaction, where the benzaldehyde (B42025) is treated with an acid chloride in the presence of a base. For instance, reaction with acetyl chloride would yield 4-bromo-5-methyl-2-(acetoxy)benzaldehyde.

Substitution Pattern Modifications on the Aromatic Ring

The existing substituents on the aromatic ring direct the position of further electrophilic or nucleophilic aromatic substitution reactions. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the bromo group is deactivating but also ortho-, para-directing.

Electrophilic Aromatic Substitution: The interplay of these directing effects can be exploited to introduce additional functional groups at specific positions. For example, further bromination of a similar compound, 2-hydroxy-5-methylbenzaldehyde (B1329341), using N-bromosuccinimide (NBS) has been shown to be regioselective, with the incoming bromine atom occupying the position ortho to the strongly activating hydroxyl group. unica.it

Nucleophilic Aromatic Substitution: While less common for this electron-rich ring system, nucleophilic aromatic substitution can occur under specific conditions, particularly if a strong electron-withdrawing group is introduced onto the ring. nih.govyoutube.com The bromine atom itself can be replaced by a variety of nucleophiles through transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, which are fundamental for carbon-carbon bond formation.

Synthesis of Complex Organic Molecules Incorporating the this compound Core

The this compound scaffold serves as a valuable building block for the synthesis of more complex molecules, including various heterocyclic systems.

Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the biosynthesis of flavonoids and possess a wide range of biological activities. ijarsct.co.in They are typically synthesized through the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aromatic aldehyde and an acetophenone. ijarsct.co.inwikipedia.org

In this context, this compound can be reacted with a variety of substituted acetophenones in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to yield a series of novel chalcone (B49325) derivatives. ijarsct.co.inrasayanjournal.co.in The reaction proceeds via an aldol (B89426) addition followed by dehydration to form the characteristic α,β-unsaturated ketone linkage.

Reactant 1Reactant 2 (Acetophenone derivative)CatalystProduct (Chalcone)
This compoundAcetophenoneNaOH or KOH(E)-1-(4-bromophenyl)-3-(2-hydroxy-5-methylphenyl)prop-2-en-1-one
This compound4'-MethoxyacetophenoneNaOH or KOH(E)-3-(4-bromo-2-hydroxy-5-methylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
This compound4'-ChloroacetophenoneNaOH or KOH(E)-3-(4-bromo-2-hydroxy-5-methylphenyl)-1-(4-chlorophenyl)prop-2-en-1-one

Coumarins (benzo-2-pyrones) are a large class of naturally occurring compounds with diverse biological activities. The presence of a hydroxyl group ortho to the aldehyde in this compound makes it an ideal precursor for coumarin (B35378) synthesis.

Several condensation reactions can be employed for this purpose:

Knoevenagel Condensation: This reaction involves the condensation of the salicylaldehyde (B1680747) with compounds containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst like piperidine (B6355638) or a deep eutectic solvent. nih.govsigmaaldrich.com

Perkin Reaction: The Perkin reaction can also be utilized, where the salicylaldehyde is heated with an acid anhydride (B1165640) and its sodium salt. nih.gov

Wittig Reaction: Intramolecular Wittig reactions of appropriate phosphorus ylides derived from the salicylaldehyde can also lead to the formation of the coumarin ring system. nih.gov

These reactions would lead to the formation of 7-bromo-6-methylcoumarin derivatives, which can be further functionalized.

Preparation of Ligands for Coordination Chemistry Studies

The this compound molecule is a valuable precursor for the synthesis of Schiff base ligands. Schiff bases, containing an imine (-C=N-) group, are formed by the condensation of a primary amine with an aldehyde. The presence of the ortho-hydroxyl group allows for the formation of bidentate or polydentate ligands that can coordinate with a variety of metal ions.

The synthesis typically involves refluxing an equimolar mixture of this compound and a primary amine in a suitable solvent like ethanol (B145695). nih.gov A wide range of amines can be used, including aliphatic, aromatic, and heterocyclic amines, leading to a diverse library of Schiff base ligands.

These ligands can then be reacted with various metal salts (e.g., chlorides, acetates, or nitrates of transition metals like Cu(II), Ni(II), Co(II), and Zn(II)) to form stable metal complexes. nih.govbiointerfaceresearch.com The resulting complexes often exhibit interesting electronic, magnetic, and catalytic properties, and their structures can be elucidated using techniques such as IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction.

Amine ReactantResulting Schiff Base LigandPotential Metal Ions for Complexation
Aniline4-Bromo-2-((phenylimino)methyl)-5-methylphenolCu(II), Ni(II), Co(II), Zn(II)
EthylenediamineN,N'-Bis(4-bromo-2-hydroxy-5-methylbenzylidene)ethane-1,2-diamineMn(II), Fe(III), Cr(III)
2-Aminophenol4-Bromo-2-(((2-hydroxyphenyl)imino)methyl)-5-methylphenolCu(II), Ni(II), Co(II), Zn(II)

Coordination Chemistry and Supramolecular Assembly Applications

4-Bromo-2-hydroxy-5-methylbenzaldehyde as a Precursor for Ligand Synthesis

The aldehyde functionality of this compound allows for its facile conversion into a wide variety of ligands, most notably through condensation reactions with primary amines to form Schiff bases (imines). The general reaction scheme involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the corresponding Schiff base ligand.

The substituents on the aromatic ring, namely the bromo and methyl groups, are expected to influence the electronic and steric properties of the resulting ligands. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group can modulate the electron density on the aromatic ring and the donor atoms, thereby affecting the coordination properties of the ligand.

Synthesis and Structural Characterization of Metal Complexes

Schiff base ligands derived from substituted salicylaldehydes are well-known for their ability to form stable complexes with a wide range of transition metal ions. It is anticipated that ligands derived from this compound would readily coordinate with metal ions through the imine nitrogen and the deprotonated phenolic oxygen atoms, forming chelate rings that enhance the stability of the resulting metal complexes.

Coordination Modes and Geometries of Monomeric and Polymeric Complexes

The coordination modes of Schiff base ligands are versatile and can lead to the formation of both monomeric and polymeric metal complexes. In a typical bidentate coordination, the ligand would bind to a single metal center. However, by employing diamines or other polyamines in the Schiff base condensation, multidentate ligands capable of bridging multiple metal centers can be synthesized, leading to the formation of polynuclear or polymeric coordination polymers. The geometry around the metal center in these complexes (e.g., tetrahedral, square planar, octahedral) would be dictated by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand.

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., FTIR, UV-Vis, NMR, EPR)

The formation of metal complexes from ligands derived from this compound would be expected to produce distinct spectroscopic signatures.

FTIR Spectroscopy: The coordination of the imine nitrogen to the metal center would likely result in a shift of the C=N stretching vibration to a lower frequency in the IR spectrum of the complex compared to the free ligand. Similarly, the deprotonation and coordination of the phenolic hydroxyl group would be evidenced by the disappearance of the broad O-H stretching band and a shift in the C-O stretching vibration.

UV-Vis Spectroscopy: The electronic spectra of the Schiff base ligands typically show absorption bands in the UV region corresponding to π-π* and n-π* transitions. Upon complexation, new bands in the visible region may appear due to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal ion, providing insights into the electronic structure and geometry of the complex.

NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the diamagnetic metal complexes. The chemical shifts of the protons and carbons in the vicinity of the coordination sites would be expected to change upon complexation.

EPR Spectroscopy: For paramagnetic metal complexes, Electron Paramagnetic Resonance (EPR) spectroscopy would be a valuable tool to probe the electronic environment of the metal ion, its oxidation state, and the nature of the metal-ligand bonding.

Magnetic Properties of Metal Complexes

The magnetic properties of metal complexes are primarily determined by the number of unpaired electrons on the metal ion and the interactions between them in polynuclear complexes. By selecting appropriate metal ions (e.g., Mn(II), Fe(III), Co(II), Ni(II), Cu(II)), a range of magnetic behaviors, from simple paramagnetism in mononuclear complexes to more complex magnetic phenomena like ferromagnetic or antiferromagnetic coupling in polynuclear systems, could be anticipated. The specific substituents on the ligand framework derived from this compound could subtly influence the magnetic exchange interactions between metal centers in polynuclear complexes.

Construction of Supramolecular Architectures

Beyond the formation of discrete metal complexes, the structural features of this compound and its derivatives make them suitable building blocks for the construction of extended supramolecular architectures.

Self-Assembly Driven by Hydrogen Bonding and π-π Stacking

The presence of the phenolic hydroxyl group allows for the formation of strong hydrogen bonds, which can act as a primary driving force for the self-assembly of molecules into higher-order structures. In the solid state, this could lead to the formation of one-, two-, or three-dimensional networks. Furthermore, the aromatic nature of the benzene (B151609) ring facilitates π-π stacking interactions, which can further stabilize the supramolecular assemblies. The interplay of hydrogen bonding and π-π stacking interactions can lead to the formation of well-defined and predictable supramolecular architectures.

Inclusion Compounds and Host-Guest Interactions

Extensive literature searches did not yield specific research findings or detailed data regarding the formation of inclusion compounds or host-guest interactions directly involving this compound. While the broader class of salicylaldehydes and their derivatives are known to participate in various supramolecular assemblies, dedicated studies on the role of this particular compound as either a host or a guest molecule in inclusion complexes appear to be limited or not publicly available.

The potential for this compound to engage in host-guest chemistry can be inferred from its structural features. The aromatic ring, hydroxyl and aldehyde functional groups, and halogen substituent could facilitate non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking, which are fundamental to the formation of inclusion complexes. However, without specific experimental data or theoretical studies, any discussion on its behavior in this context remains speculative.

Future research in this area would be necessary to elucidate the capacity of this compound to form stable inclusion compounds with common host molecules like cyclodextrins, calixarenes, or cucurbiturils. Such studies would involve techniques like NMR spectroscopy, X-ray crystallography, and isothermal titration calorimetry to determine the stoichiometry, binding constants, and structural details of any potential host-guest complexes.

Advanced Applications in Chemical Sciences

Role as a Versatile Building Block in Complex Organic Synthesis

4-Bromo-2-hydroxy-5-methylbenzaldehyde serves as a highly versatile scaffold for the construction of complex organic molecules, particularly bioactive heterocycles. The inherent reactivity of its functional groups—aldehyde, hydroxyl, and the aromatic ring activated by the methyl group and substituted by the bromo group—allows for a diverse range of chemical transformations. Brominated salicylaldehydes are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. guidechem.comresearchgate.net The presence of the bromine atom provides a handle for cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental for creating carbon-carbon bonds in intricate molecular frameworks.

The aldehyde and hydroxyl groups are perfectly positioned for the synthesis of various heterocyclic systems through condensation and cyclization reactions. For instance, it can readily react with amines to form Schiff bases, which are not only important in their own right but also serve as intermediates for the synthesis of compounds like benzoxazines and other heterocyclic structures. irjse.in Furthermore, this compound can participate in multicomponent reactions, offering an efficient pathway to generate molecular complexity in a single step. The interplay of its functional groups allows for the regioselective synthesis of complex structures, a critical aspect in the development of new therapeutic agents and functional organic materials. mdpi.com

Precursor for Advanced Materials Science

The unique electronic and structural features of this compound make it a promising precursor for the development of advanced materials with tailored properties.

Substituted salicylaldehydes are valuable monomers in the synthesis of functional polymers. The hydroxyl and aldehyde groups can be utilized in polymerization reactions to create novel polymer backbones. For instance, salicylaldehyde (B1680747) derivatives have been incorporated into block copolymers, leading to materials with potential for fluorescence and crosslinking applications. mdpi.com The presence of the bromo and methyl groups on the aromatic ring of this compound allows for the fine-tuning of the resulting polymer's properties, such as thermal stability, solubility, and optical characteristics. These functionalized polymers can find applications in areas ranging from specialty plastics to advanced coatings. Research into the condensation of substituted acetophenones with formaldehyde (B43269) and hydroxybenzaldehyde derivatives has led to the synthesis of terpolymers with notable thermal stability. acs.org

Salicylaldehyde derivatives, particularly their Schiff bases, are well-known for their photochromic properties, exhibiting reversible color changes upon exposure to light. labinsights.nlresearchgate.netjlu.edu.cn This phenomenon is often based on an excited-state intramolecular proton transfer (ESIPT) process. The electronic nature of the substituents on the salicylaldehyde ring plays a crucial role in the photochromic behavior. nih.gov The electron-withdrawing nature of the bromine atom and the electron-donating methyl group in this compound can be expected to influence the energy levels of the molecule and its Schiff base derivatives, thereby tuning their absorption and emission properties.

Schiff bases derived from substituted salicylaldehydes have been investigated for their potential in optoelectronic and photovoltaic devices due to their semiconductor properties. researchgate.netajol.info The ability to modulate the HOMO-LUMO energy gap through substitution makes these compounds attractive for applications in light-emitting devices and sensors. researchgate.net

Catalytic Activity of this compound Derivatives and its Metal Complexes

Derivatives of this compound, especially its Schiff base metal complexes, are of significant interest in the field of catalysis. The ease of synthesis and the ability to systematically modify the steric and electronic properties of the resulting ligands make them highly versatile for a range of catalytic applications. ajol.infomdpi.com

Schiff base complexes of transition metals like palladium and copper, derived from substituted salicylaldehydes, have demonstrated significant catalytic activity in various organic transformations. mdpi.comresearchgate.netresearchgate.netanalis.com.mylp.edu.ua These complexes are effective in C-C coupling reactions such as Heck and Suzuki reactions. researchgate.netresearchgate.net The nature of the substituents on the salicylaldehyde ring influences the stability and reactivity of the metal complex, thereby affecting its catalytic performance. For instance, palladium(II) complexes of substituted salicylaldehydes have been shown to be good catalysts for these coupling reactions. mdpi.comanalis.com.my

Copper(II) complexes of salicylaldehyde-derived Schiff bases have been employed as catalysts in N-arylation reactions and oxidation reactions. lp.edu.uanih.govnih.gov The development of heterogeneous catalysts is a key area of research, aiming to combine the high efficiency of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. Substituted salicylaldehyde derivatives can be immobilized on solid supports, such as polymers or silica, to create robust and reusable catalysts. researchgate.netrsc.orgrsc.org

Chiral Schiff bases derived from salicylaldehydes and chiral amines are privileged ligands in asymmetric catalysis. Metal complexes of these ligands have been successfully used to catalyze a variety of enantioselective reactions, including Henry reactions and cyanations. researchgate.nethku.hk The steric and electronic properties of the substituents on the salicylaldehyde moiety are critical in controlling the enantioselectivity of the catalyzed reaction. While specific research on the use of this compound in enantioselective catalysis is not abundant, the principles established with similar substituted salicylaldehydes suggest its high potential in this field. The bromo and methyl groups can be used to create a specific chiral environment around the metal center, which is essential for achieving high enantiomeric excesses in the products.

Development of Chemical Probes for Interrogating Biochemical Processes (emphasis on chemical tool design)

The unique structural characteristics of this compound make it a valuable scaffold for the design of chemical probes aimed at interrogating complex biochemical processes. The strategic placement of the hydroxyl, aldehyde, bromo, and methyl groups on the aromatic ring allows for a variety of chemical modifications to create sophisticated tools for sensing, imaging, and labeling biological targets. The design of these probes often leverages the principles of fluorescence and covalent chemistry to achieve high sensitivity and selectivity.

A primary strategy in the design of chemical probes from salicylaldehyde derivatives, including this compound, involves the formation of a Schiff base. This reaction typically occurs between the aldehyde group of the benzaldehyde (B42025) derivative and a primary amine of another molecule. This versatility allows for the incorporation of various functionalities, such as fluorophores or reactive groups for covalent modification of biomolecules. pku.edu.cnmdpi.commdpi.com

The inherent fluorescence of many salicylaldehyde-based Schiff bases is often modulated by processes such as Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.comnih.gov The presence of the ortho-hydroxyl group is crucial for this phenomenon. Upon excitation, a proton can be transferred from the hydroxyl group to the imine nitrogen, leading to a tautomeric form with a large Stokes shift and distinct fluorescence properties. The interaction of the probe with its target analyte can disrupt this ESIPT process, resulting in a detectable change in the fluorescence signal. mdpi.com

Another important mechanism in the design of fluorescent probes is Chelation-Enhanced Fluorescence (CHEF). researchgate.net In this case, the salicylaldehyde-derived probe is designed to have a low fluorescence quantum yield in its free state. Upon chelation with a metal ion, a rigid complex is formed, which restricts intramolecular rotation and inhibits non-radiative decay pathways, leading to a significant enhancement of fluorescence. researchgate.net Salicylaldehyde derivatives are well-suited for this approach due to the presence of the hydroxyl and aldehyde (or imine, in the case of a Schiff base) groups, which can act as a bidentate ligand for metal ions. globethesis.com

Furthermore, the aldehyde functionality of this compound can be exploited to design covalent probes. For instance, salicylaldehydes have been used to develop reversible covalent inhibitors of protein kinases by targeting the ε-amino group of a conserved lysine (B10760008) residue in the active site. nih.govresearchgate.net The formation of a Schiff base with the lysine residue can be stabilized by the adjacent hydroxyl group, leading to prolonged residence times on the target protein. researchgate.net This approach allows for the study of target engagement and the kinetic properties of protein-ligand interactions in living cells. nih.gov

The bromo and methyl substituents on the this compound ring also play a significant role in the design of chemical probes. The bromine atom, being an electron-withdrawing group, can influence the electronic properties of the aromatic system and the acidity of the hydroxyl group, which in turn can affect the fluorescence properties and the reactivity of the probe. The methyl group, an electron-donating group, can also modulate the electronic properties and provides a steric handle that can be used to fine-tune the selectivity of the probe for its target.

The following tables summarize key design strategies and potential applications for chemical probes derived from this compound, based on established principles for related compounds.

Probe Design Strategy Key Functional Groups Mechanism of Action Potential Application Example from Related Compounds
Fluorescent Schiff BaseAldehyde, HydroxylExcited-State Intramolecular Proton Transfer (ESIPT), Chelation-Enhanced Fluorescence (CHEF)Detection of metal ions (e.g., Al³⁺, Cu²⁺, Zn²⁺) mdpi.comnih.govccspublishing.org.cnSchiff bases of 5-methyl salicylaldehyde used as turn-on fluorescent probes for Al³⁺. mdpi.com
Covalent Kinase InhibitorAldehyde, HydroxylReversible Schiff base formation with active site lysineProbing kinase target engagement and residence time in cells nih.govresearchgate.netSalicylaldehyde-based probes targeting the conserved catalytic lysine in protein kinases. nih.gov
Ratiometric Fluorescent SensorAldehyde, HydroxylModulation of ESIPT upon analyte bindingpH sensing, detection of specific biomoleculesA salicylaldehyde Schiff's base with AIE and ESIPT characteristics for detecting N₂H₄ and ClO⁻. nih.gov
Structural Component Role in Probe Design Potential Impact
Aldehyde GroupForms Schiff bases with primary amines; acts as a covalent warhead.Allows for the attachment of fluorophores or other signaling units; enables covalent labeling of biomolecules.
Hydroxyl GroupEssential for ESIPT; acts as a chelating group for metal ions.Enables ratiometric fluorescence sensing; facilitates the design of CHEF-based probes.
Bromo SubstituentElectron-withdrawing; heavy atom.Modulates the electronic and photophysical properties of the probe; can enhance intersystem crossing.
Methyl SubstituentElectron-donating; provides steric bulk.Influences the electronic properties and can be used to tune the selectivity of the probe.

The rational design of chemical tools based on the this compound scaffold allows for the development of highly specific probes for interrogating a wide range of biochemical processes, from tracking metal ion homeostasis to elucidating the complex roles of enzymes in cellular signaling pathways.

Future Research Directions and Perspectives

Exploration of Asymmetric Synthesis Routes to Chiral Derivatives

The development of asymmetric synthesis methodologies to produce chiral derivatives of 4-Bromo-2-hydroxy-5-methylbenzaldehyde represents a significant and promising research avenue. The core structure is achiral, but its functional groups serve as ideal handles for introducing chirality. Future research could focus on leveraging the aldehyde and hydroxyl moieties to create stereocenters with high enantioselectivity.

Key research efforts could be directed towards:

Catalytic Asymmetric Aldol (B89426) and Related Reactions: The aldehyde group can participate in various carbon-carbon bond-forming reactions. The use of chiral catalysts (organocatalysts or metal complexes) in aldol, Henry, or Michael reactions with suitable nucleophiles would be a direct route to chiral derivatives. For instance, proline-derived organocatalysts could be explored for stereoselective aldol additions.

Asymmetric Reduction: The stereoselective reduction of the aldehyde to a chiral alcohol offers another pathway. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation, yielding chiral benzyl (B1604629) alcohols that are valuable synthons.

Derivatization into Chiral Ligands: The salicylaldehyde (B1680747) framework is a classic precursor to Schiff base ligands, such as Salen ligands. By reacting chiral diamines with this compound, novel chiral ligands can be synthesized. These ligands can then be complexed with various transition metals to create catalysts for a wide range of asymmetric transformations, including epoxidation, cyclopropanation, and asymmetric C-H activation. Research into ruthenium (II) polypyridyl complexes incorporating halogenated salicylaldehyde ligands has already shown the potential for creating chiral-at-metal complexes, which could be explored further. rsc.org

The successful development of these asymmetric routes would provide access to a library of enantioenriched compounds, opening doors for their evaluation in stereoselective catalysis and as chiral building blocks for complex molecule synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers substantial advantages in terms of safety, efficiency, reproducibility, and scalability. For a versatile building block like this compound, integrating its synthesis and derivatization into these modern platforms is a critical future direction.

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for handling reactive intermediates and exothermic reactions. rsc.org Research could focus on developing telescoped flow syntheses where multi-step derivatizations of this compound are performed sequentially in a continuous stream without isolating intermediates. zenodo.org For example, a flow process could be designed for the initial formylation and bromination of cresol, followed by immediate downstream functionalization of the aldehyde group, such as in aldol condensations or reductive aminations. The enhanced mass and heat transfer in microreactors could lead to higher yields and selectivities compared to batch processes. beilstein-journals.org

Automated Synthesis: Automated synthesis platforms, often described as "molecular printers," can accelerate the discovery and optimization of new derivatives. synplechem.com By programming a synthesis robot, a large library of derivatives of this compound could be generated by systematically varying reaction partners and conditions. This high-throughput approach is invaluable for creating compound libraries for screening purposes, for example, in drug discovery or materials science. beilstein-journals.org The use of pre-packed reagent capsules and automated purification systems can streamline the entire workflow, from reactant input to purified product output. synplechem.com

The synergy of flow chemistry and automation could enable the on-demand synthesis of specific derivatives, significantly accelerating research and development cycles that rely on this versatile chemical scaffold.

Advanced Computational Modeling for Predictive Design of Derivatives

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the design of new functional derivatives. For this compound, advanced computational modeling can offer profound insights.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule and its potential derivatives. nih.govresearchgate.net Such studies can elucidate the effects of the bromo, hydroxyl, and methyl substituents on the reactivity of the aldehyde group. For instance, DFT can be used to model reaction mechanisms, identify transition states, and calculate activation energies for various transformations, helping to predict the most favorable reaction pathways. nih.govcanterbury.ac.uk This is particularly useful for understanding the regioselectivity and stereoselectivity of reactions.

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models establish mathematical relationships between the structural features of molecules and their physicochemical properties. researchgate.net By generating a virtual library of derivatives of this compound and calculating various molecular descriptors, QSPR models can be developed to predict properties like solubility, electronic absorption/emission wavelengths, and binding affinities to biological targets. researchgate.net This predictive capability allows for the in silico screening of large numbers of candidate molecules, prioritizing the most promising ones for actual synthesis.

Predictive Design for Materials and Biology: Computational tools are essential for the rational design of new materials and biologically active compounds. Molecular docking simulations can predict how derivatives might bind to the active sites of specific enzymes or receptors. nih.gov For materials science, modeling can predict the packing of molecules in a crystal lattice, the electronic band structure of derived polymers or covalent organic frameworks (COFs), and their potential for applications in electronics or optics. bldpharm.com

The following table summarizes key computational approaches and their potential applications for this compound.

Computational MethodApplication Area for this compound DerivativesPotential Insights
Density Functional Theory (DFT) Reaction Mechanism AnalysisCalculation of transition state energies, reaction profiles, and kinetic parameters to predict reactivity and selectivity. nih.gov
Time-Dependent DFT (TD-DFT) Spectroscopic PropertiesPrediction of UV-Vis absorption and emission spectra for designing new dyes, sensors, or optical materials. nih.gov
QSPR / QSAR High-Throughput ScreeningPredictive models for properties like biological activity or material performance, guiding synthesis priorities. researchgate.net
Molecular Docking Drug DesignSimulation of binding modes and affinities to protein targets to design potential enzyme inhibitors or therapeutic agents. nih.govmdpi.com

Expanding the Scope of Materials Applications through Novel Architectures

The unique combination of functional groups on this compound makes it an attractive building block for the synthesis of advanced functional materials. Future research should aim to exploit these features to create novel architectures with tailored properties.

Covalent Organic Frameworks (COFs) and Porous Polymers: The aldehyde functionality is widely used in the synthesis of COFs through the formation of imine or β-ketoenamine linkages. By reacting this compound with multifunctional amines, novel 2D or 3D COFs can be constructed. The presence of the bromo and methyl groups can be used to tune the porosity, stability, and electronic properties of the resulting frameworks. These materials could be explored for applications in gas storage, separation, and heterogeneous catalysis. bldpharm.com

Schiff Base Complexes and Metal-Organic Frameworks (MOFs): As a salicylaldehyde derivative, it is a prime candidate for forming Schiff bases upon condensation with amines. These Schiff base ligands can coordinate with a wide range of metal ions (e.g., Cu(II), Ru(III), Zn(II)) to form stable metal complexes. researchgate.netresearchgate.net These complexes can exhibit interesting photophysical, magnetic, or catalytic properties. Furthermore, by using poly-topic amine linkers, these Schiff base units can be incorporated into larger, crystalline Metal-Organic Frameworks (MOFs), creating materials with potential applications in sensing, catalysis, and luminescent devices.

Functional Dyes and Sensors: The electronic structure of the aromatic ring can be modified through reactions at the aldehyde and hydroxyl groups, leading to the development of new dyes. The intramolecular hydrogen bond between the hydroxyl and aldehyde groups influences the molecule's photophysical properties. Derivatives could be designed as chemosensors, where the binding of a specific analyte (e.g., a metal ion or an anion) to the functional groups induces a change in color or fluorescence.

Fundamental Investigations into Structure-Reactivity Relationships and Reaction Kinetics

A deeper, quantitative understanding of the relationship between the molecular structure of this compound and its chemical reactivity is essential for optimizing existing reactions and discovering new ones. Future research should focus on systematic kinetic studies and the application of physical organic chemistry principles.

Hammett and Taft-type Analyses: Linear Free Energy Relationships (LFERs), such as the Hammett equation, provide a powerful framework for quantifying the electronic effects of substituents on reaction rates and equilibria. libretexts.org By synthesizing a series of related benzaldehydes where the bromo, hydroxyl, and methyl groups are systematically varied or replaced, a detailed structure-reactivity profile can be constructed. Kinetic studies on reactions such as oxidation, reduction, or condensation would yield reaction constants (e.g., Hammett's ρ value) that provide quantitative insight into the electronic demands of the transition state. researchgate.net This data is invaluable for predicting how changes in the substitution pattern will affect reactivity.

Kinetic Isotope Effect (KIE) Studies: Investigating the KIE, for example, by replacing the aldehydic proton with deuterium (B1214612) ([²H]), can provide crucial information about the rate-determining step of a reaction. A significant primary KIE would indicate that the C-H bond is broken in the slowest step of the mechanism, as is often observed in oxidation reactions. researchgate.net

Solvent and pH Effects: Systematic studies on how reaction rates are influenced by solvent polarity, proticity, and pH can reveal important mechanistic details. The presence of the acidic hydroxyl group suggests that the reactivity of the aldehyde could be highly dependent on pH, as deprotonation to the phenoxide would significantly alter the electronic properties of the ring and the reactivity of the formyl group.

These fundamental investigations will not only provide a comprehensive understanding of the chemical behavior of this compound but also contribute to the broader field of physical organic chemistry, enabling more rational and predictable synthetic planning. chemrxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.